molecular formula C25H28N2O2 B6294765 (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) CAS No. 2185014-90-6

(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B6294765
CAS No.: 2185014-90-6
M. Wt: 388.5 g/mol
InChI Key: RUJBMFGGHJDJAB-FGZHOGPDSA-N
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Description

(4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound featuring a cycloheptane core with two oxazole rings and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves a multi-step process. One common method is the (4+3) cycloaddition strategy, which is widely applied in the synthesis of natural products . This method involves the reaction of a cycloheptane derivative with an oxazole precursor under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the (4+3) cycloaddition process to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

(4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific combination of a cycloheptane core with oxazole and phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-2-10-16-25(15-9-1,23-26-21(17-28-23)19-11-5-3-6-12-19)24-27-22(18-29-24)20-13-7-4-8-14-20/h3-8,11-14,21-22H,1-2,9-10,15-18H2/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJBMFGGHJDJAB-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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